Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C10H17NO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-aminobicyclo[221]heptane-2-carboxylate typically involves the reaction of bicyclo[22The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptane: Utilized in medicinal chemistry for its unique structural properties.
Uniqueness
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific bicyclic framework and the presence of both amino and ester functional groups.
Biological Activity
Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique bicyclic structure characterized by an amino group at the 3-position and an ethyl ester at the 2-position. Its molecular formula is C10H15NO2, with a molar mass of approximately 183.25 g/mol. The compound is generally presented as a white crystalline solid and is soluble in various organic solvents, which enhances its utility in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that this compound can modulate the activity of these targets, leading to significant biological effects.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is a target for therapies in hematological malignancies.
- Transporter Interaction : It may interact with amino acid transporters such as LAT1 (L-type amino acid transporter 1), which is essential for transporting amino acids across the blood-brain barrier .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Potential : The compound's ability to inhibit BTK suggests potential applications in treating cancers, particularly those involving B-cell malignancies.
- Neurological Effects : Studies have indicated that bicyclic compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study Insights
- Inhibition of BTK : A study demonstrated that this compound exhibited significant inhibitory effects on BTK activity, suggesting its potential as a therapeutic agent in treating B-cell malignancies.
- Transport Studies : Interaction studies revealed that this compound could enhance the uptake of certain amino acids in cell models, indicating its role in modulating amino acid transport mechanisms essential for cellular functions.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3 |
InChI Key |
UIFFSCXLBNDAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Origin of Product |
United States |
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